

Maltopentaose: A Fundamental Oligosaccharide Unit in Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MALTOPENTAOSE**

Cat. No.: **B1148383**

[Get Quote](#)

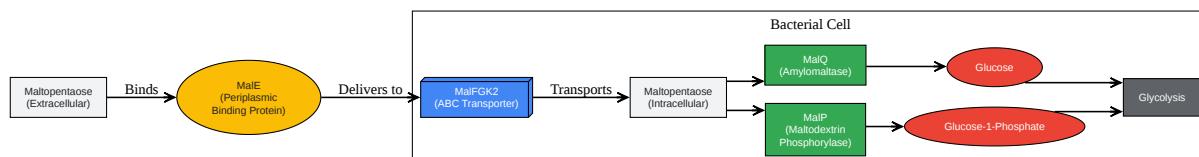
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Maltopentaose, a linear oligosaccharide composed of five α -1,4-linked glucose units, serves as a critical tool and substrate in various biochemical and biotechnological applications.[1][2][3] Its well-defined structure and molecular weight make it a superior substrate for studying enzyme specificity and kinetics compared to broader carbohydrates like starch.[4] This guide provides a comprehensive overview of **maltopentaose**, including its biochemical properties, relevant metabolic pathways, production methods, and detailed experimental protocols for its use and analysis.

Core Biochemical and Physical Properties

Maltopentaose (G5) is a maltooligosaccharide that is naturally occurring, though often in low concentrations.[5] It is classified as a maltodextrin and is a key intermediate in carbohydrate metabolism.[6][7] Its defined structure is essential for its application in diagnostics and oligosaccharide research.[8]

Property	Value	References
CAS Number	34620-76-3	[1] [2] [8]
Molecular Formula	C ₃₀ H ₅₂ O ₂₆	[1] [2] [8]
Molecular Weight	828.7 g/mol	[2] [3]
Alternate Names	Amylopentaose	[8]
Structure	Five α -1,4-linked D-glucose molecules	[1] [2]
Purity	\geq 90% to >95% (Commercially available)	[2] [8]
Appearance	White, crystalline solid	[2]
Solubility	Water: 50 g/L; DMF: 20 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 2 mg/ml	[2]
Storage Stability	\geq 4 years at -20°C	[1]


Role as a Substrate for α -Amylase

Maltopentaose is widely used as a well-defined substrate to study the activity and inhibition of α -amylases, such as porcine pancreatic α -amylase (PPA).[\[1\]](#)[\[2\]](#) Its defined length is a good compromise for enzyme binding site studies, as smaller oligosaccharides may not fully occupy the site.[\[4\]](#) The hydrolysis of **maltopentaose** by α -amylase produces smaller sugars, such as maltose and maltotriose, which can be quantified to determine enzyme activity.[\[9\]](#)

Parameter	Enzyme Source	Value	References
Optimal pH	Human Pancreatic α -Amylase	7.0	[9]
Optimal pH	Human Salivary α -Amylase	6.7 - 7.0	[9]
Optimal Temperature	Human Pancreatic & Salivary α -Amylase	~37 °C	[9]
K_m for Maltopentaose	Human Pancreatic α -Amylase	0.48 mmol/L	[9][10]

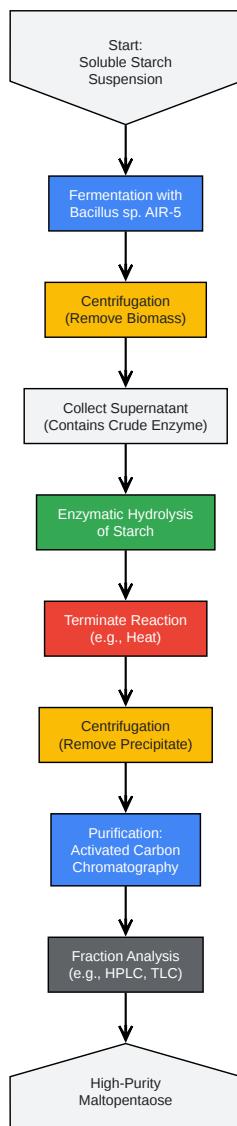
Maltodextrin Transport and Metabolism in Bacteria

In bacteria, **maltopentaose** and other maltodextrins are transported into the cell and metabolized via a pathway encoded by the *mal* operon. This system is a key example of carbohydrate utilization. Maltotriose typically acts as the inducer for this operon.

[Click to download full resolution via product page](#)

Caption: Bacterial maltodextrin transport and metabolism pathway.

Production and Purification of Maltopentaose


While present in natural sources like barley, direct extraction is often impractical.[2][5] Microbial fermentation and enzymatic hydrolysis of starch are more efficient methods for large-scale production.

Microbial Production Specific bacterial strains, such as *Bacillus* sp. AIR-5, can produce extracellular **maltopentaose**-forming amylases to convert starch into high-purity

maltopentaose.[\[5\]](#) Another amylase, SdG5A from the marine bacterium *Saccharophagus degradans* 2-40T, also shows high specificity for producing **maltopentaose.**[\[11\]](#)

Substrate	Organism / Enzyme	Substrate Conc.	Maltopentaose Yield	Purity (% of total oligosaccharides)	Reference
Soluble Starch	Bacillus sp. AIR-5	40 g/L	8.9 g/L	90%	[5]
Corn Starch (2%)	SdG5A	20 g/L	~13.6 g/L (calculated from 68% conversion, 79% yield)	79%	[11]

Enzymatic Production Commercially available α -amylases can be used to hydrolyze starch, but this often results in a mixture of maltooligosaccharides.[\[12\]](#) Subsequent purification steps, such as adsorption on activated carbon, are necessary to isolate **maltopentaose.**[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for microbial production and purification of **maltopentaose**.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are key protocols for working with **maltopentaose**.

This discontinuous assay quantifies the reducing sugars produced from **maltopentaose** hydrolysis.^[9] The 3,5-Dinitrosalicylic acid (DNS) reagent reacts with the reducing ends of the sugar products, resulting in a color change that can be measured spectrophotometrically.^[9]

Methodology:

- Prepare Maltose Standard Curve:
 - Create a series of maltose standards of known concentrations.
 - To each standard, add an equal volume of DNS reagent.
 - Heat the tubes in a boiling water bath for 5-15 minutes.
 - Cool the tubes on ice and dilute with a fixed volume of distilled water.
 - Measure the absorbance at 540 nm and plot absorbance versus maltose concentration.[\[9\]](#)
- Enzymatic Reaction:
 - Add the **maltopentaose** substrate solution to separate tubes.
 - Equilibrate the tubes to the desired temperature (e.g., 37 °C).
 - Initiate the reaction by adding the α -amylase sample.
 - Incubate for a precise period (e.g., 10-30 minutes).
 - Stop the reaction by adding an equal volume of DNS reagent.[\[9\]](#)
- Color Development and Measurement:
 - Heat the reaction tubes in a boiling water bath for 5-15 minutes.
 - Cool the tubes on ice.
 - Dilute with distilled water, consistent with the standard curve preparation.
 - Measure the absorbance at 540 nm.
 - Determine the concentration of reducing sugars produced by comparing the absorbance to the maltose standard curve.[\[9\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Maltopentaose | CAS 34620-76-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Maltopentaose Neobiotech [neo-biotech.com]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. alpha-Amylase determination using maltopentaose as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbohydrate-Binding Module and Linker Allow Cold Adaptation and Salt Tolerance of Maltopentaose-Forming Amylase From Marine Bacterium *Saccharophagus degradans* 2-40T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Maltopentaose: A Fundamental Oligosaccharide Unit in Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148383#maltopentaose-as-a-fundamental-oligosaccharide-unit>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com